2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a synthetic organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting from 2,4-dimethylthiazole, which can be synthesized via the Hantzsch thiazole synthesis.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium on carbon for coupling reactions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may:
Bind to Receptors: Interact with specific receptors in the body, modulating their activity.
Inhibit Enzymes: Act as inhibitors for certain enzymes, affecting metabolic pathways.
Modulate Ion Channels: Influence ion channel activity, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Lacks the fluorine atom, which may affect its biological activity.
2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-chlorophenyl)piperazin-1-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone may enhance its lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it unique compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c1-12-16(23-13(2)19-12)11-17(22)21-9-7-20(8-10-21)15-6-4-3-5-14(15)18/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPLNNWQFKWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.